molecular formula C6H11NO B2849224 (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole CAS No. 1369147-22-7

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole

货号: B2849224
CAS 编号: 1369147-22-7
分子量: 113.16
InChI 键: QFKVQNJEBLYEAH-PHDIDXHHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole is a bicyclic heterocyclic compound featuring fused furan and pyrrolidine rings with specific stereochemistry. Its structure includes a six-membered ring system combining oxygen (furan) and nitrogen (pyrrolidine) heteroatoms, which confers unique electronic and steric properties. This compound is often utilized as a chiral building block in pharmaceutical synthesis due to its rigid framework and ability to mimic natural alkaloids .

属性

IUPAC Name

(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-6-4-8-3-5(1)6/h5-7H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKVQNJEBLYEAH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369147-22-7
Record name rac-(3aR,6aR)-hexahydro-1H-furo[3,4-b]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reaction Mechanism

  • 1,4-Diketone Formation : 2,5-Dimethoxytetrahydrofuran undergoes acid-catalyzed hydrolysis to generate a 1,4-diketone intermediate.
  • Condensation with Amines : The diketone reacts with a primary amine (e.g., ammonium acetate) under acidic conditions, facilitated by Lewis acids such as iron(III) chloride.
  • Cyclization : Intramolecular dehydration forms the pyrrole ring, while residual oxygen atoms from the furan precursor stabilize the fused structure.

The reaction proceeds via a series of proton transfers and dehydrations, with the final cyclization step determining stereochemical outcomes.

Standard Protocol

  • Reagents :
    • 2,5-Dimethoxytetrahydrofuran (1.0 equiv)
    • Ammonium acetate (1.2 equiv)
    • Iron(III) chloride hexahydrate (0.1 equiv)
    • Glacial acetic acid (solvent)
  • Conditions :
    • Temperature: 80–100°C
    • Time: 12–24 hours
  • Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and column chromatography.
  • Yield : 60–75% (reported for analogous systems).

Alternative Synthetic Routes

Reductive Amination-Cyclization

A two-step strategy avoids diketone intermediates:

  • Reductive Amination : Reacting furfuryl alcohol with a primary amine in the presence of sodium cyanoborohydride.
  • Acid-Catalyzed Cyclization : Concentrated hydrochloric acid induces ring closure to form the bicyclic structure.

Advantages : Higher functional group tolerance.
Limitations : Lower yields (40–50%) due to competing side reactions.

Transition Metal-Catalyzed Methods

Palladium-catalyzed coupling reactions enable modular assembly:

  • Substrates : Halogenated furans and pyrrole precursors.
  • Catalyst : Palladium(II) acetate with triphenylphosphine.
  • Conditions : 120°C in dimethylformamide.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

Continuous Flow Reactors

  • Parameters :
    • Residence time: 30–60 minutes
    • Temperature: 90°C
    • Pressure: 2–3 bar
  • Benefits :
    • 20% higher yield vs. batch processes
    • Reduced solvent waste.

Catalytic System Optimization

  • Heterogeneous Catalysts : Zeolite-supported iron(III) oxide improves recyclability.
  • Solvent-Free Conditions : Melt reactions at 150°C eliminate volatile organic compounds.

Reaction Optimization and Catalytic Systems

Parameter Effect on Yield Optimal Value
Catalyst Loading Positive correlation up to 0.15 equiv 0.1 equiv FeCl₃
Reaction Temperature Peak at 90°C 90°C
Ammonium Acetate Equiv. Saturation at 1.2 equiv 1.2 equiv

Analytical Characterization of Synthesized Compounds

Critical quality control metrics include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 3.85 (m, 2H, furan-OCH₂), 3.10 (m, 2H, pyrrole-NCH₂).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C₆H₁₁NO: 113.0841; Found: 113.0839.

Comparative Analysis of Methodologies

Method Yield (%) Scalability Cost Efficiency
Paal-Knorr Synthesis 60–75 High Moderate
Reductive Amination 40–50 Low High
Continuous Flow 70–80 Very High High

化学反应分析

Types of Reactions

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions include N-substituted pyrroles, oxo derivatives, and fully saturated analogs, depending on the reaction conditions and reagents used.

科学研究应用

Chemical Synthesis and Research

The compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Synthetic Routes

  • Paal-Knorr Pyrrole Synthesis : A common method involves condensing 2,5-dimethoxytetrahydrofuran with amines in the presence of iron (III) chloride to produce this compound.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxo derivatives or reduction to yield more saturated analogs. Substitution reactions are also prevalent where the nitrogen atom in the pyrrole ring is modified with different functional groups.

Antimicrobial Properties

Research indicates that derivatives of (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

  • Mechanism of Action : The compound interacts with G protein-coupled receptors (GPCRs), modulating intracellular signaling cascades that promote apoptosis in cancer cells.
  • Case Studies : In vitro studies on breast cancer cells demonstrated a significant reduction in cell viability and increased markers of apoptosis following treatment with this compound.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

  • Drug Design : Its structural features allow for the design of molecules that can interact with specific biological targets.
  • Target Interaction : The mechanism of action often involves interactions with enzymes or receptors within biological systems.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique structural properties.

作用机制

The mechanism of action of (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

相似化合物的比较

Furo-Pyrrolidine Derivatives

  • (3aS,6aR)-Hexahydro-2H-furo[2,3-c]pyrrol-2-one
    This derivative contains a ketone group in the furan ring, altering its reactivity compared to the target compound. The ketone enhances electrophilicity, making it more reactive in nucleophilic additions. However, the (3aS,6aR) stereochemistry results in distinct spatial interactions, affecting binding affinity in biological systems .

  • (3aS,6aS)-Hexahydro-4H-furo[3,4-c]pyrrol-4-one Similar to the target compound but with a lactam structure, this derivative exhibits reduced basicity due to the electron-withdrawing carbonyl group. Its solubility in polar solvents is higher, as noted in NMR studies (DMSO-d6) .

Pyrrolo-Pyrrole Derivatives

  • (3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole
    The addition of a methyl group at position 5 increases hydrophobicity, enhancing membrane permeability. This derivative is frequently used in drug discovery for CNS-targeting molecules .

  • (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride
    The dihydrochloride salt form improves aqueous solubility (≥95% purity), making it suitable for in vitro assays. The methyl group at N1 sterically hinders interactions with flat aromatic systems in enzyme active sites .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Functional Groups
Target Compound (Tosylate salt) 285.36 Not reported Polar solvents Furan, pyrrolidine, tosylate
(3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole 126.19 279–280 (free base) Moderate in DMSO Methyl, pyrrolidine
(3aS,6aR)-Hexahydro-2H-furo[2,3-c]pyrrol-2-one 141.14 347–348 Low Ketone, furan

Target Compound

Used as an intermediate in the synthesis of naphthyridine derivatives for kinase inhibitors, as highlighted in a 2023 patent (PCT/CN2020/120639) .

Analogs

  • Anticancer Agents : Chlorinated derivatives (e.g., 6b in ) show cytotoxicity via intercalation with DNA .
  • CNS Drugs : Methyl-substituted analogs (e.g., 5-methyloctahydropyrrolo[3,4-b]pyrrole) enhance blood-brain barrier penetration .

Commercial Availability and Pricing

  • Target Compound : Sold by Aaron Chemicals LLC as a tosylate salt (CAS 2940879-07-0) at $229/100 mg .
  • (3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole : Available from EOS Med Chem (CAS 370882-55-6) with custom pricing .
  • tert-Butyl Derivatives : Priced at $21/250 mg (CAS 1018443-32-7) for research-scale quantities .

生物活性

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole is a heterocyclic compound characterized by its unique fused ring system combining a furan and a pyrrole structure. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : (3aS,6aS)-hexahydro-1H-furo[3,4-b]pyrrole
  • Molecular Formula : C13H19NO4S
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 2940879-07-0
  • Purity : 95% .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance:

  • Mechanism : The compound interacts with G protein-coupled receptors (GPCRs), leading to modulation of intracellular signaling cascades that promote cell death .
  • Case Study : In vitro studies on breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including the Paal-Knorr pyrrole synthesis. The resulting derivatives have been evaluated for their biological activities .

Derivative Biological Activity Mechanism of Action
Compound AAntimicrobialCell wall disruption
Compound BAnticancerApoptosis induction
Compound CAnti-inflammatoryCytokine modulation

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzymatic Interactions : The compound has been shown to inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It modulates GPCRs which play a crucial role in various physiological processes including inflammation and cancer progression .

常见问题

Q. What are the common synthetic routes for (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and protection-deprotection strategies. A common pathway includes:
  • Step 1 : Formation of the bicyclic framework via intramolecular cyclization of a linear precursor under acidic or basic conditions.
  • Step 2 : Introduction of protective groups (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive sites during subsequent reactions .
  • Optimization Parameters :
  • Temperature : 60–80°C for cyclization steps to balance reaction rate and side-product formation.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry at the 3a and 6a positions. Coupling constants (e.g., J = 8–12 Hz for transannular protons) provide insights into ring conformation .
  • X-ray Crystallography : Resolves absolute configuration and validates fused bicyclic geometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects impurities ≥0.1% .
  • Chromatography : HPLC with chiral columns distinguishes enantiomers, ensuring >98% purity .

Advanced Research Questions

Q. How does the stereochemistry at the 3a and 6a positions influence the compound's biological activity and interaction with targets?

  • Methodological Answer : Stereochemistry governs binding affinity to biological targets (e.g., neurotransmitter receptors). For example:
  • 3aR,6aS Configuration : Exhibits higher affinity for serotonin receptors due to optimal spatial alignment of the fused furo-pyrrole ring with receptor pockets.
  • 3aS,6aR Configuration : Shows reduced activity, highlighting the role of stereoelectronic effects .
  • Experimental Validation :
  • Docking Studies : Molecular dynamics (MD) simulations predict binding modes.
  • In Vitro Assays : Competitive binding assays using radiolabeled ligands quantify receptor affinity (IC₅₀ values) .

Q. What computational methods are recommended to model the compound's reactivity and predict its behavior in catalytic processes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates transition-state energies for key reactions (e.g., ring-opening/cyclization). Basis sets like B3LYP/6-31G* provide accuracy for heterocyclic systems .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies.
  • Catalytic Prediction : Machine learning models (e.g., graph neural networks) trained on reaction databases predict optimal catalysts (e.g., Pd/C for hydrogenation) .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles. Discrepancies may arise from dynamic effects in solution (e.g., ring puckering).
  • Variable-Temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures .
  • Crystallographic Refinement : Use SHELXL to refine X-ray data, ensuring R-factor <5% for reliable structural assignments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。